2,4-Difluorobenzylmagnesium bromide

Übersicht

Beschreibung

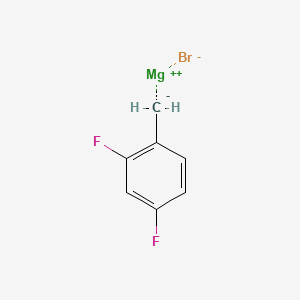

2,4-Difluorobenzylmagnesium bromide is an organometallic compound with the molecular formula C7H5BrF2Mg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 2,4-difluorobenzyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4-Difluorobenzylmagnesium bromide is typically prepared by the reaction of 2,4-difluorobenzyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the reaction. The purity of the final product is ensured through careful control of reaction conditions and purification steps.

Analyse Chemischer Reaktionen

Nucleophilic Addition to Carbonyl Compounds

2,4-Difluorobenzylmagnesium bromide reacts with aldehydes, ketones, and esters to form secondary and tertiary alcohols. The reaction proceeds via a six-membered transition state, typical of allylic and benzylic Grignard reagents .

Key Features :

-

Aldehydes : Rapid addition at 0–25°C, yielding secondary alcohols with >85% efficiency .

-

Ketones : Slower reaction requiring reflux conditions (e.g., THF at 66°C) . Steric hindrance in diaryl ketones may lead to reversible alkoxide formation .

-

Esters : Competes with transesterification at comparable rates, necessitating controlled stoichiometry .

Example Reaction :

| Carbonyl Type | Temperature | Yield (%) | Selectivity |

|---|---|---|---|

| Aldehyde | 0–10°C | 85–90 | High |

| Ketone | 25–66°C | 70–80 | Moderate |

| Ester | 0–25°C | 60–75 | Low |

Substitution Reactions

The reagent participates in SN2 reactions with alkyl halides and sulfonates, displacing leaving groups (e.g., Br, I, TsO). Fluorine’s electron-withdrawing effect enhances nucleophilicity at the benzyl carbon .

Mechanistic Insight :

-

Leaving Group Reactivity : Follows the trend I > Br > TsO > Cl, with rate constants spanning 10⁻¹ to 10⁻⁴ M⁻¹s⁻¹ .

-

Steric Effects : Ortho-fluorine atoms hinder backside attack, reducing yields in bulky substrates .

Example :

| Substrate (R-X) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Methyl iodide | THF | 2 | 92 |

| Benzyl tosylate | Et₂O | 6 | 78 |

| Neopentyl bromide | 2-MeTHF | 12 | 65 |

Coupling Reactions

The reagent facilitates cross-couplings with aryl/vinyl halides via Kumada or Negishi-type mechanisms, forming biaryl or styrenyl products.

Conditions :

-

Catalyzed by Ni or Pd complexes (e.g., Ni(acac)₂, 5 mol%) at 60–80°C .

-

Challenges : Competing proto-demagnensation requires anhydrous conditions and inert atmosphere .

Example :

| Aryl Halide (Ar-X) | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Ni(acac)₂ | 70 | 88 |

| 2-Chloropyridine | Pd(PPh₃)₄ | 80 | 75 |

Acid-Base Reactions

As a strong base, this compound deprotonates acidic hydrogens (pKa < 35), such as alcohols, amines, and terminal alkynes.

Applications :

-

Synthesis of magnesium alkoxides for subsequent alkylation .

-

Quenching with CO₂ yields 2,4-difluorobenzyl carboxylic acids .

Quenching Example :

Research Advancements and Limitations

Reversibility : Additions to highly hindered ketones (e.g., di-tert-butyl ketone) are reversible at elevated temperatures (>100°C), complicating product isolation .

Chemoselectivity : Concurrent reactions with esters and aldehydes necessitate sequential addition protocols .

Stability : Decomposes above 30°C in THF; storage under N₂ at –20°C extends shelf life .

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

2,4-Difluorobenzylmagnesium bromide is synthesized through the reaction of 2,4-difluorobenzyl bromide with magnesium metal in an anhydrous ether solvent, usually diethyl ether or 2-methyltetrahydrofuran (2-MeTHF). The reaction requires inert conditions to prevent moisture and air contamination. The general reaction can be represented as follows:

The compound has a molecular weight of approximately 231.32 g/mol and exhibits high reactivity due to the presence of fluorine substituents that enhance its electrophilic character compared to other Grignard reagents.

Organic Synthesis

DFBMB is primarily used in organic synthesis for forming carbon-carbon bonds. Its ability to react with carbonyl compounds enables the synthesis of complex alcohols through nucleophilic addition reactions. This application is crucial for creating various organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceutical Research

One of the most notable applications of DFBMB is in pharmaceutical research. It has been utilized in synthesizing key intermediates for active pharmaceutical ingredients (APIs). For instance, it plays a role in synthesizing compounds that are part of anti-HIV drugs, demonstrating its significance in medicinal chemistry .

Material Science

In material science, DFBMB is employed to develop advanced materials with specific properties. Its reactivity allows for modifications that enhance material characteristics, making it valuable in creating polymers and other functional materials.

Chemical Biology

DFBMB is also applied in chemical biology for modifying biomolecules. This application aids in studying biological processes by allowing researchers to synthesize labeled compounds or derivatives that can interact with biological systems.

Case Study 1: Synthesis of Anti-HIV Drug Intermediates

A recent study demonstrated the use of DFBMB in synthesizing a key intermediate for Gilead's anti-HIV drug lenacapavir. The research highlighted the efficiency of DFBMB in facilitating nucleophilic additions that led to the formation of biologically relevant compounds .

Case Study 2: Complex Organic Molecules

Another study showcased DFBMB's effectiveness in constructing spiro[indole-3,5′-isoxazoles], which are significant due to their potential therapeutic applications. The ability to form complex organic structures underscores the reagent's utility in synthetic pathways aimed at producing biologically active molecules .

Wirkmechanismus

The mechanism of action of 2,4-difluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles such as carbonyl compounds. This reactivity is harnessed in various synthetic transformations to form new carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group instead of a 2,4-difluorobenzyl group.

2,4-Difluorophenylmagnesium Bromide: Similar structure but lacks the methylene group.

Benzylmagnesium Bromide: Contains a benzyl group without fluorine substituents.

Uniqueness

2,4-Difluorobenzylmagnesium bromide is unique due to the presence of fluorine atoms, which can influence the reactivity and selectivity of the compound in synthetic applications. The fluorine atoms can also affect the electronic properties of the resulting products, making this compound valuable in the synthesis of fluorinated organic molecules.

Eigenschaften

IUPAC Name |

magnesium;2,4-difluoro-1-methanidylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKZBHQZRCTDOD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=C(C=C1)F)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381170 | |

| Record name | Magnesium bromide (2,4-difluorophenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546122-71-8 | |

| Record name | Magnesium bromide (2,4-difluorophenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.